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Compound of Interest

(1-Methylpiperidin-4-
YL)acetaldehyde

Cat. No.: B041594

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (1-Methylpiperidin-4-YL)acetaldehyde. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted data based
on established spectroscopic principles and data from analogous structures. It also outlines the
general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (1-Methylpiperidin-4-YL)acetaldehyde. These
predictions are derived from the analysis of its constituent chemical moieties: the N-
methylpiperidine ring and the acetaldehyde side chain.

Table 1: Predicted *"H NMR Spectroscopic Data
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Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~203 Carbonyl carbon (-CHO)

~56 Carbons C2 and C6 of piperidine ring

51 Methylene carbon adjacent to aldehyde (-
CH2CHO)

~46 Methyl carbon (-NCHs)

~35 Carbon C4 of piperidine ring

~31 Carbons C3 and C5 of piperidine ring

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)

~2860 Medium C-H stretch (aliphatic)

~2720 Medium C-H stretch (aldehydic)

~1725 Strong C=0 stretch (aldehyde)

1450 Medium C-H bend (methylene and
methyl)

~1375 Medium C-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Interpretation

141 Molecular ion [M]*

140 [M-H]*

112 [M-CHOJ*

98 [M-CH2CHOJ*

84 Piperidine ring fragment
57 CaHo* fragment

42 C2HaN+* fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
outlined above. Specific parameters may need to be optimized based on the instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (1-Methylpiperidin-4-
YL)acetaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in
an NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field instrument.
o Pulse Sequence: Standard single-pulse experiment.

o Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

o Processing: Fourier transform the free induction decay (FID), phase correct the spectrum,

and integrate the signals.
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e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Sequence: Proton-decoupled single-pulse experiment.

o Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds,
relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-
noise (typically several hundred to thousands).

o Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCla or CHCI3) and place the
solution in a liquid cell.

o Data Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Scan range of 4000-400 cm~1, resolution of 4 cm~1, and an accumulation of
16-32 scans.

o Background: A background spectrum of the salt plates or the solvent should be collected
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography
(LC-MS).
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« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis:
o Instrument: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

o Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
40-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Compound Synthesis
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Caption: General workflow for synthesis and spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of (1-Methylpiperidin-4-
YL)acetaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041594#spectroscopic-data-nmr-ir-ms-for-1-
methylpiperidin-4-yl-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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